![molecular formula C17H19ClN2O5 B563205 Diethyl (6-chloro-2-indolylmethyl)formamido-malonate CAS No. 1076199-98-8](/img/structure/B563205.png)
Diethyl (6-chloro-2-indolylmethyl)formamido-malonate
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Overview
Description
Diethyl (6-chloro-2-indolylmethyl)formamido-malonate is a chemical compound used in scientific research. It is often used for pharmaceutical testing .
Molecular Structure Analysis
The molecule contains a total of 45 bonds. There are 26 non-H bonds, 13 multiple bonds, 9 rotatable bonds, 3 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 2 esters (aliphatic), and 1 secondary amide (aliphatic) .Chemical Reactions Analysis
The specific chemical reactions involving Diethyl (6-chloro-2-indolylmethyl)formamido-malonate are not detailed in the search results. It’s important to note that this compound is used in various applications such as drug development, organic synthesis, and medicinal chemistry.Physical And Chemical Properties Analysis
Diethyl (6-chloro-2-indolylmethyl)formamido-malonate contains a total of 44 atoms; 19 Hydrogen atoms, 17 Carbon atoms, 2 Nitrogen atoms, 5 Oxygen atoms, and 1 Chlorine atom . The molecular weight is 366.80 .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Diethyl malonate derivatives are pivotal in the synthesis of a wide array of heterocyclic compounds. For instance, studies demonstrate the use of diethyl malonate in the preparation of pyrimidine and bipyrimidine derivatives through cyclization reactions. These processes involve the transformation of malonate compounds into more complex structures, highlighting their role in constructing nitrogen-containing heterocycles, which are common in pharmaceuticals and agrochemicals (Lin Chen, 2011).
Development of Pharmaceutical Intermediates
Research also shows the utilization of diethyl malonate derivatives for creating intermediates crucial in the pharmaceutical industry. For instance, the synthesis of diethyl ribamipide carboxylate, an intermediate of ribamipide, underscores the chemical's role in developing compounds with potential therapeutic applications. Such studies indicate the versatility of diethyl malonate derivatives in synthesizing complex molecules for drug development (Z. Xiu-lan, 2009).
Molecular Interaction Studies
The chemical properties of diethyl malonate and its derivatives, including Diethyl (6-chloro-2-indolylmethyl)formamido-malonate, have been explored through studies focusing on molecular interactions. For example, research involving the thermodynamic and acoustical studies of binary mixtures of diethyl malonate provides valuable insights into the molecular interactions and geometric effects of these compounds, which can be essential for understanding their behavior in various chemical contexts (S. Baluja et al., 2005).
Safety And Hazards
properties
IUPAC Name |
diethyl 2-[(6-chloro-1H-indol-3-yl)methyl]-2-formamidopropanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O5/c1-3-24-15(22)17(20-10-21,16(23)25-4-2)8-11-9-19-14-7-12(18)5-6-13(11)14/h5-7,9-10,19H,3-4,8H2,1-2H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQWIQFSZAFPHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=C1C=CC(=C2)Cl)(C(=O)OCC)NC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652550 |
Source
|
Record name | Diethyl [(6-chloro-1H-indol-3-yl)methyl](formamido)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (6-chloro-2-indolylmethyl)formamido-malonate | |
CAS RN |
1076199-98-8 |
Source
|
Record name | 1,3-Diethyl 2-[(6-chloro-1H-indol-3-yl)methyl]-2-(formylamino)propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl [(6-chloro-1H-indol-3-yl)methyl](formamido)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70652550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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